molecular formula C17H14FNO2 B2774336 3-(7-Fluoro-2-phenyl-1H-indol-3-yl)propanoic acid CAS No. 2138255-08-8

3-(7-Fluoro-2-phenyl-1H-indol-3-yl)propanoic acid

Cat. No.: B2774336
CAS No.: 2138255-08-8
M. Wt: 283.302
InChI Key: FHXGEUZGLQRZJT-UHFFFAOYSA-N
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Description

3-(7-Fluoro-2-phenyl-1H-indol-3-yl)propanoic acid is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a fluorine atom at the 7th position of the indole ring and a phenyl group at the 2nd position, making it a unique structure with potential biological significance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-Fluoro-2-phenyl-1H-indol-3-yl)propanoic acid typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced using electrophilic fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with a halogenated indole.

    Formation of the Propanoic Acid Side Chain: The propanoic acid side chain can be introduced through a Grignard reaction followed by oxidation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(7-Fluoro-2-phenyl-1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of halogens, nitro groups, or other functional groups.

Scientific Research Applications

3-(7-Fluoro-2-phenyl-1H-indol-3-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(7-Fluoro-2-phenyl-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.

    5-Fluoroindole: A fluorinated indole derivative with potential biological activities.

    2-Phenylindole: An indole derivative with a phenyl group at the 2nd position, similar to the compound .

Uniqueness

3-(7-Fluoro-2-phenyl-1H-indol-3-yl)propanoic acid is unique due to the specific combination of a fluorine atom at the 7th position and a phenyl group at the 2nd position of the indole ring. This unique structure may confer distinct biological activities and therapeutic potential compared to other indole derivatives .

Biological Activity

3-(7-Fluoro-2-phenyl-1H-indol-3-yl)propanoic acid, with the CAS number 2138255-08-8, is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by recent studies and data.

  • Molecular Formula : C₁₇H₁₄FNO₂
  • Molecular Weight : 283.30 g/mol
  • Structure : The compound features a fluorinated indole moiety attached to a propanoic acid group, which is crucial for its biological activity.

Inhibition Zones

In antibacterial assays, compounds structurally related to this compound have shown notable inhibition zones against Gram-positive and Gram-negative bacteria. For instance:

CompoundInhibition Zone (mm)Bacterial Strain
VIIh19Bacillus subtilis
VIIg24Staphylococcus aureus
VIIi13Escherichia coli

These findings indicate that modifications in the indole structure can enhance antibacterial efficacy, suggesting that this compound could exhibit similar or improved activities against specific bacterial strains .

Anticancer Activity

The anticancer potential of indole derivatives has been extensively studied. Indoles are known for their ability to induce apoptosis in cancer cells and inhibit tumor growth. Research indicates that compounds with similar structures may target various cancer cell lines effectively.

Cytotoxicity Data

The cytotoxic effects of related indole derivatives were evaluated using several cancer cell lines:

CompoundCell LineIC₅₀ (µM)Mechanism of Action
Compound AMCF-76.06Apoptosis induction via caspase activation
Compound BA27800.10G1 phase arrest and apoptosis
Compound CHT290.63CDK2 inhibition

These compounds demonstrated varying degrees of cytotoxicity, primarily through mechanisms involving apoptosis and cell cycle arrest. The structural features of these compounds are critical for their activity, suggesting that this compound may also possess similar anticancer properties .

Case Studies

A notable study focused on the synthesis of various 2-substituted indole derivatives demonstrated their potential as GPR40 agonists, which are relevant in diabetes management. Although not directly studying this compound, the findings highlight the broader therapeutic implications of indole derivatives in metabolic diseases .

Properties

IUPAC Name

3-(7-fluoro-2-phenyl-1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO2/c18-14-8-4-7-12-13(9-10-15(20)21)16(19-17(12)14)11-5-2-1-3-6-11/h1-8,19H,9-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHXGEUZGLQRZJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=C(N2)C(=CC=C3)F)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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